![molecular formula C15H17N3O3S B2452155 (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-32-7](/img/structure/B2452155.png)
(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
Compounds with structures related to the one have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, derivatives of nicotinic acid hydrazide have shown promising antimycobacterial properties (R.V.Sidhaye et al., 2011). This suggests potential applications in developing new treatments for bacterial infections.
Anti-inflammatory and Antibacterial Agents
Further, novel pyrazoline derivatives synthesized through microwave-assisted methods have been investigated for their anti-inflammatory and antibacterial effectiveness. Some of these compounds exhibited significant in vivo anti-inflammatory activity, underscoring their potential as molecular templates for anti-inflammatory drugs (P. Ravula et al., 2016).
Molecular Structure and Conformational Analysis
The study of boric acid ester intermediates with benzene rings, similar in complexity to the given compound, has provided insights into their molecular structures through crystallographic and conformational analyses. These studies use density functional theory (DFT) to compare with X-ray diffraction values, revealing physicochemical properties significant for material science applications (P. Huang et al., 2021).
Synthesis and Characterization of Stable Radicals
Research into the synthesis and characterization of oligothiophenes bearing stable radicals has been reported, indicating the chemical versatility and potential for application in electronic materials. These compounds demonstrate stability in air and organic solvents, which is crucial for their use in electronic devices (M. Chahma et al., 2021).
Anticancer Agents
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. This research underscores the importance of the structural features of these compounds in determining their pharmacological properties, potentially leading to new anticancer treatments (K. Redda & Madhavi Gangapuram, 2007).
properties
IUPAC Name |
oxolan-3-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(11-2-5-20-8-11)18-4-1-10(7-18)13-16-14(21-17-13)12-3-6-22-9-12/h3,6,9-11H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDTJNYRUQWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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